molecular formula C17H28N2O5 B3245160 1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]- CAS No. 166410-06-6

1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-

Cat. No. B3245160
CAS RN: 166410-06-6
M. Wt: 340.4 g/mol
InChI Key: PPZKPPCVXOWYLX-FUWURINLSA-N
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Description

The compound belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . The compound you mentioned has a pyrrolidine ring substituted with various functional groups, including carboxylic acid esters and a dimethylamino group .


Molecular Structure Analysis

The structure of this compound would be characterized by the pyrrolidine ring, the carboxylic acid ester groups, and the dimethylamino group . The stereochemistry at the chiral centers would also be an important feature .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the ester groups could undergo hydrolysis, and the dimethylamino group could participate in various reactions involving nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar groups like the ester and dimethylamino groups would affect its solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrrolidine derivatives are known to have diverse biological activities, and the mechanism of action often involves interactions with proteins .

Safety and Hazards

The safety and hazards would depend on the specific properties of this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Pyrrolidine derivatives are a focus of ongoing research in medicinal chemistry due to their diverse biological activities . Future research could explore new synthetic methods, investigate the biological activities of novel pyrrolidine derivatives, and optimize their properties for drug development .

properties

IUPAC Name

ditert-butyl (2S,3E)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5/c1-16(2,3)23-14(21)13-11(9-18(7)8)12(20)10-19(13)15(22)24-17(4,5)6/h9,13H,10H2,1-8H3/b11-9-/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZKPPCVXOWYLX-FUWURINLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(=CN(C)C)C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1/C(=C\N(C)C)/C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108745
Record name 1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-

CAS RN

166410-06-6
Record name 1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166410-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name di-tert-butyl (2S,3E)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.237.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-
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1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-
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1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-
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1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-
Reactant of Route 5
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1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-
Reactant of Route 6
Reactant of Route 6
1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-

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